molecular formula C17H17ClN2O3 B2509666 N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034621-65-1

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2509666
CAS No.: 2034621-65-1
M. Wt: 332.78
InChI Key: XTMRSHHILZEFFW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted with a chlorophenyl group and an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the oxan-4-yloxy group: This can be done through etherification reactions.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position.

    N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxan-4-yloxy group might impart unique properties, such as increased solubility or specific interactions with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-13-1-3-14(4-2-13)20-17(21)12-5-8-19-16(11-12)23-15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMRSHHILZEFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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